2-Methyl-4-(trifluoromethyl)furan
Overview
Description
2-Methyl-4-(trifluoromethyl)furan is an organic compound with the molecular formula C6H5F3O. It is a furan derivative, characterized by the presence of a trifluoromethyl group at the 4-position and a methyl group at the 2-position of the furan ring.
Mechanism of Action
Target of Action
It is known that furan compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the use of organoboron reagents, which suggests that 2-Methyl-4-(trifluoromethyl)furan may interact with these reagents as part of its mechanism of action .
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Furan compounds are known to be involved in various biological transformations . These transformations can lead to the production of biomass-derived furans, which have applications in the synthesis of new fuels and polymer precursors .
Pharmacokinetics
For instance, it has a density of 1.2±0.1 g/cm³, a boiling point of 85.8±35.0 °C at 760 mmHg, and a vapor pressure of 76.6±0.1 mmHg at 25°C . These properties may influence the compound’s bioavailability.
Result of Action
For example, some furan compounds have been found to have antimicrobial and analgesic activity .
Action Environment
It is known that the success of sm cross-coupling reactions, in which furan compounds like this compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the specific conditions under which the reaction takes place.
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives can interact with various enzymes and proteins within the cell . The nature of these interactions is largely dependent on the specific structure of the furan compound and the biochemical context in which it is present .
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Pd(PPh3)4-mediated coupling with terminal alkynes can provide (Z)-2-alkynyl-3-trifluoromethyl allylic alcohols, which cyclize and subsequently isomerize to 3-trifluoroethylfurans in the presence of PdCl2(CH2CN)2 in THF at 5-10°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)furan undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)furan has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new bioactive molecules.
Medicine: Its potential therapeutic properties are being explored in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)furan: Similar structure but without the methyl group at the 2-position.
2,5-Dimethylfuran: Contains two methyl groups but no trifluoromethyl group.
Uniqueness
2-Methyl-4-(trifluoromethyl)furan is unique due to the presence of both a methyl and a trifluoromethyl group on the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O/c1-4-2-5(3-10-4)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOZYKKKGDMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618444 | |
Record name | 2-Methyl-4-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26431-54-9 | |
Record name | 2-Methyl-4-(trifluoromethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26431-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-(trifluoromethyl)furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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